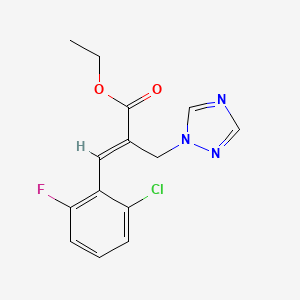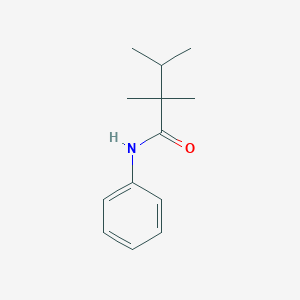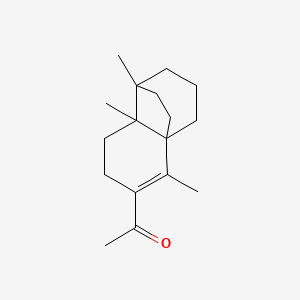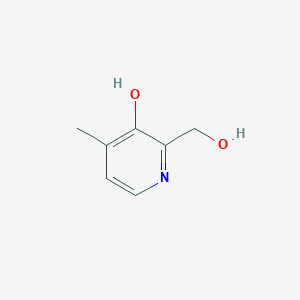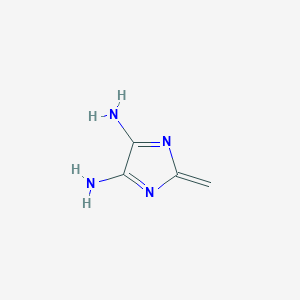
2-Methylene-2H-imidazole-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylene-2H-imidazole-4,5-diamine is a heterocyclic compound that features an imidazole ring with two amino groups at the 4 and 5 positions and a methylene group at the 2 position. Imidazoles are known for their versatility and are found in many biologically active molecules, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylene-2H-imidazole-4,5-diamine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions. For example, the cyclo-condensation of 1,2-diketones, ammonium acetate, and aldehydes using various catalysts under green chemistry conditions is a common approach . These methods are designed to be efficient and environmentally friendly, often employing techniques such as microwave irradiation and solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methylene-2H-imidazole-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino groups or the methylene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted imidazoles, dihydroimidazoles, and imidazole N-oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Methylene-2H-imidazole-4,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methylene-2H-imidazole-4,5-diamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The amino groups can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Lacks the amino groups at the 4 and 5 positions.
4,5-Diaminoimidazole: Lacks the methylene group at the 2 position.
2-Methyleneimidazole: Lacks the amino groups at the 4 and 5 positions.
Uniqueness
2-Methylene-2H-imidazole-4,5-diamine is unique due to the presence of both the methylene group at the 2 position and the amino groups at the 4 and 5 positions.
Properties
Molecular Formula |
C4H6N4 |
|---|---|
Molecular Weight |
110.12 g/mol |
IUPAC Name |
2-methylideneimidazole-4,5-diamine |
InChI |
InChI=1S/C4H6N4/c1-2-7-3(5)4(6)8-2/h1H2,(H2,5,7)(H2,6,8) |
InChI Key |
JEASWGOPDRNQCL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1N=C(C(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


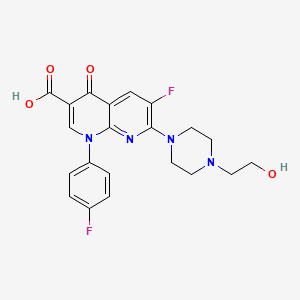
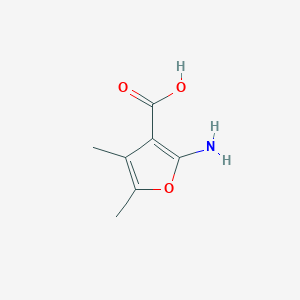
![Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13953718.png)
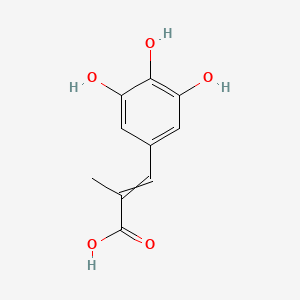
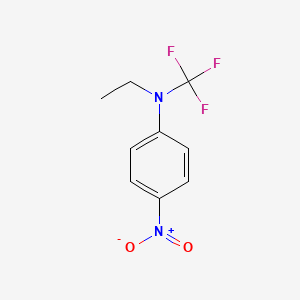
![N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine](/img/structure/B13953742.png)


